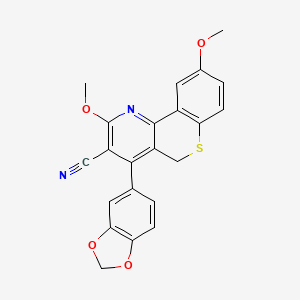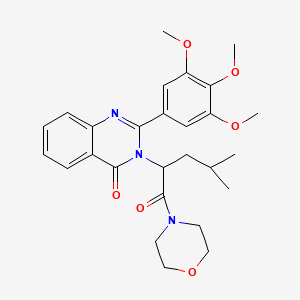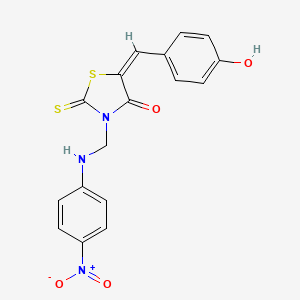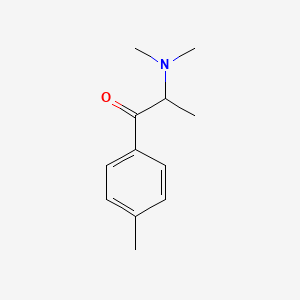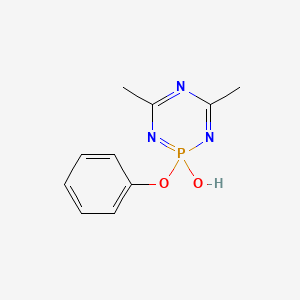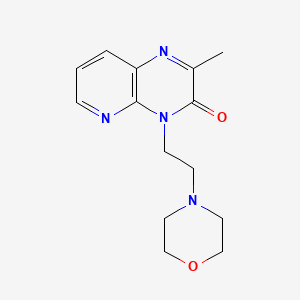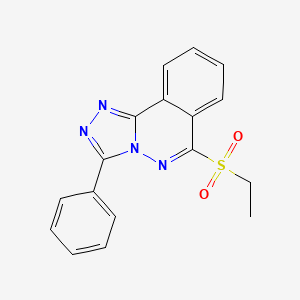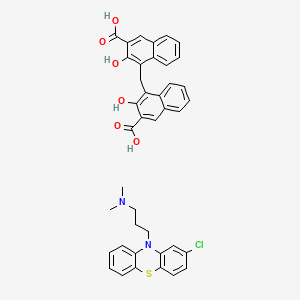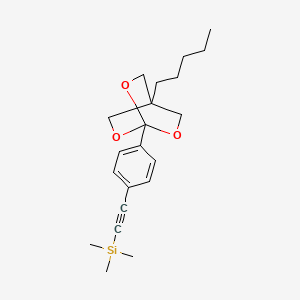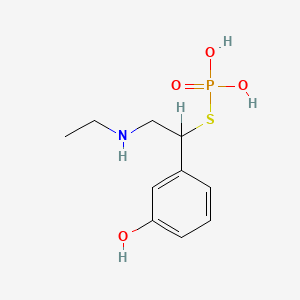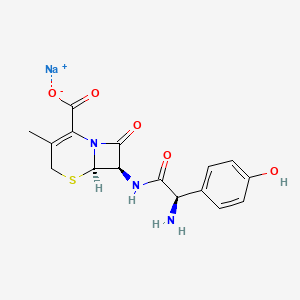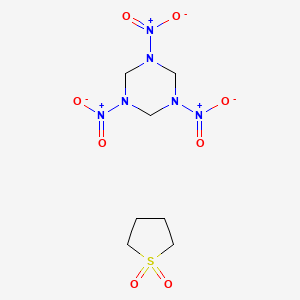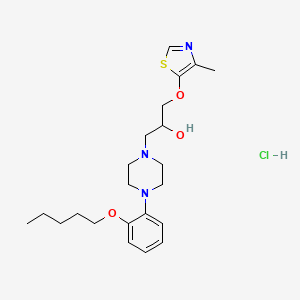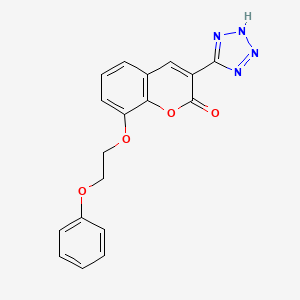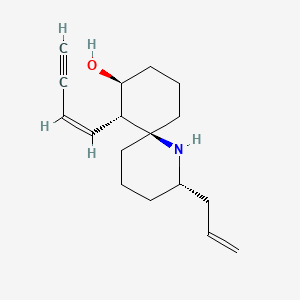
Histrionicotoxin 259
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histrionicotoxin 259 is a member of the histrionicotoxin family of alkaloids, which are known for their unique chemical structures and biological activities. These compounds were first isolated from the skin extracts of the Colombian poison arrow frog, Dendrobates histrionicus, in the early 1970s . This compound is characterized by a core spiropiperidine structure and two cis-enyne side chains .
Preparation Methods
The synthesis of histrionicotoxin 259 involves several key steps. One efficient synthetic route includes the use of a mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization of a linear substrate, followed by a samarium iodide (SmI2)-mediated ring expansion . This method allows for the construction of the core 1-azaspiro[5.5]undecane framework common to histrionicotoxins
Chemical Reactions Analysis
Histrionicotoxin 259 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Histrionicotoxin 259 has several scientific research applications:
Mechanism of Action
Histrionicotoxin 259 exerts its effects by selectively inhibiting nicotinic acetylcholine receptors . This inhibition occurs through non-competitive antagonism, where the compound binds to a site distinct from the acetylcholine binding site, leading to a conformational change that prevents receptor activation . The molecular targets and pathways involved in this mechanism are primarily related to the modulation of ion channels in synaptic and conducting membranes .
Comparison with Similar Compounds
Histrionicotoxin 259 is unique among histrionicotoxins due to its specific spiropiperidine structure and side chain configuration . Similar compounds in the histrionicotoxin family include:
Histrionicotoxin 283A: Characterized by a core spiropiperidine structure with two cis-enyne side chains.
Histrionicotoxin 235A: Contains a similar core structure but with allylic and vinylic side chains.
These compounds share similar biological activities but differ in their specific chemical structures and side chain configurations, highlighting the diversity within the histrionicotoxin family .
Properties
CAS No. |
67217-83-8 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(2S,6R,10S,11S)-11-[(Z)-but-1-en-3-ynyl]-2-prop-2-enyl-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C17H25NO/c1-3-5-10-15-16(19)11-7-13-17(15)12-6-9-14(18-17)8-4-2/h1,4-5,10,14-16,18-19H,2,6-9,11-13H2/b10-5-/t14-,15-,16+,17-/m1/s1 |
InChI Key |
RPRLIRMTHXJFIO-JMHGXZOVSA-N |
Isomeric SMILES |
C=CC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2/C=C\C#C)O |
Canonical SMILES |
C=CCC1CCCC2(N1)CCCC(C2C=CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


